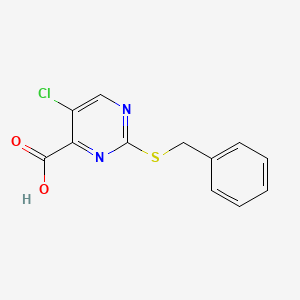

2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid

Description

IUPAC Nomenclature Rationale and Substituent Prioritization

The IUPAC name 2-(benzylthio)-5-chloropyrimidine-4-carboxylic acid adheres to hierarchical rules for substituent prioritization. Key principles include:

- Principal functional group : The carboxylic acid group (-COOH) at position 4 of the pyrimidine ring is assigned the highest priority, dictating the suffix "-carboxylic acid" and numbering the ring to minimize substituent locants.

- Substituent sequence :

- Chloro (Cl) at position 5

- Benzylthio (-SCH2C6H5) at position 2

The numbering follows the pyrimidine ring’s nitrogen atoms, with position 1 at the first nitrogen atom and position 3 at the second. This ensures the lowest possible locants for substituents.

Table 1: Substituent Prioritization in Pyrimidine Derivatives

| Substituent | Position | Priority Level | Functional Group Type |

|---|---|---|---|

| Carboxylic acid | 4 | 1 (highest) | Principal functional group |

| Chloro | 5 | 2 | Halogen |

| Benzylthio | 2 | 3 | Sulfur-containing |

Comparative Analysis of Alternative Naming Conventions (CAS vs. SMILES Notation)

CAS Registry Number :

- 926234-27-7 uniquely identifies the compound in chemical databases, serving as a non-semantic identifier.

- Advantages : Universal recognition, avoids ambiguity in multi-component systems.

- Limitations : Does not encode structural information.

SMILES Notation :

- O=C(C1=NC(SCC2=CC=CC=C2)=NC=C1Cl)O provides a linear representation of the molecular structure.

- Key features :

- C(=O)O : Carboxylic acid group at position 4.

- Cl : Chlorine at position 5.

- SCC2=CC=CC=C2 : Benzylthio moiety at position 2.

Table 2: CAS vs. SMILES Nomenclature

| Convention | Example | Purpose | Structural Encoding |

|---|---|---|---|

| CAS | 926234-27-7 | Registry identification | None |

| SMILES | O=C(C1=NC(SCC2=CC=CC=C2)=NC=C1Cl)O | Structural elucidation | Full connectivity |

Structural Relationship to Pyrimidine-Carboxylic Acid Derivatives

2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid belongs to the pyrimidine-carboxylic acid family, characterized by a pyrimidine ring fused with a carboxylic acid group. Its structural relatives include:

2-Chloropyrimidine-4-carboxylic acid (CAS 149849-92-3):

4-Chloropyrimidine-2-carboxylic acid (CAS 944901-20-6):

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 61727-33-1):

Table 3: Comparative Analysis of Pyrimidine-Carboxylic Acid Derivatives

| Compound | CAS Number | Substituents (Positions) | Molecular Weight |

|---|---|---|---|

| 2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid | 926234-27-7 | Cl (5), S-CH2C6H5 (2), COOH (4) | 280.73 g/mol |

| 2-Chloropyrimidine-4-carboxylic acid | 149849-92-3 | Cl (2), COOH (4) | 149.50 g/mol |

| 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid | 61727-33-1 | Cl (5), S-CH3 (2), COOH (4) | 204.63 g/mol |

Properties

IUPAC Name |

2-benzylsulfanyl-5-chloropyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2S/c13-9-6-14-12(15-10(9)11(16)17)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXXSVZPBIRBMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the pyrimidine ring.

Chlorination: The chlorine atom can be introduced through a halogenation reaction using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for 2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to 2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid. For instance, derivatives of pyrimidine compounds have shown efficacy against various viral infections, including Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. The structural modifications in these compounds have been linked to enhanced antiviral activity, suggesting that similar modifications in 2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid could yield potent antiviral agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties. A series of derivatives were synthesized and tested for their ability to induce apoptosis in cancer cell lines such as HeLa cells. These studies demonstrated that modifications at the benzyl and pyrimidine rings could significantly enhance cytotoxicity, indicating that 2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid could be a valuable scaffold for developing new anticancer drugs .

Herbicides and Pesticides

Compounds similar to 2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid are being explored as potential herbicides and pesticides. The chlorinated pyrimidine derivatives have shown promising activity against various plant pathogens, making them suitable candidates for further development in agricultural chemistry . The ability to modify the side chains allows for the optimization of biological activity against specific pests or diseases.

Chemical Synthesis

As a synthetic intermediate, 2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid plays a crucial role in the synthesis of more complex molecules. It can be utilized in nucleophilic aromatic substitution reactions, which are essential for constructing various heterocyclic compounds used in pharmaceuticals . Its unique structure allows chemists to explore various reaction pathways leading to the development of new chemical entities.

Case Study: Antiviral Development

In a study focusing on benzimidazole derivatives, researchers synthesized several analogs based on the structure of 2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid, leading to the identification of potent antiviral agents against BVDV with EC50 values significantly lower than existing treatments . This illustrates the potential of structural modifications on the base compound to enhance biological activity.

Case Study: Anticancer Research

Another research effort involved the synthesis of pyrimidine derivatives that exhibited notable anticancer activity through apoptosis induction in HeLa cells. The study emphasized the importance of substituent variations on the benzyl group and their impact on cytotoxicity, highlighting how 2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid could serve as a foundational structure for developing new cancer therapies .

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzylthio group may interact with thiol-containing enzymes, while the chlorine atom and carboxylic acid group may influence the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(Benzylthio)pyrimidine-4-carboxylic acid: Lacks the chlorine atom at the fifth position.

5-Chloropyrimidine-4-carboxylic acid: Lacks the benzylthio group at the second position.

2-(Benzylthio)-5-methylpyrimidine-4-carboxylic acid: Has a methyl group instead of a chlorine atom at the fifth position.

Uniqueness

2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid is unique due to the combination of the benzylthio group, chlorine atom, and carboxylic acid group on the pyrimidine ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Biological Activity

2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and relevant case studies.

- IUPAC Name : 2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid

- Molecular Formula : C12H9ClN2O2S

- Molecular Weight : 272.73 g/mol

- CAS Number : 14067187

Antimicrobial Activity

Research indicates that 2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, although further studies are necessary to elucidate the exact pathways involved.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The compound's ability to modulate key signaling pathways involved in cell survival and proliferation was noted, making it a candidate for further development as an anticancer agent .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of 2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid typically involves the reaction of benzylthio derivatives with chlorinated pyrimidine intermediates. This synthetic route allows for the introduction of various substituents that can enhance biological activity.

Structure-Activity Relationships

The biological activity of this compound can be influenced by modifications at specific positions on the pyrimidine ring. For instance, substituents at the 4-position have been associated with enhanced antimicrobial activity, while modifications at the 5-position may improve anticancer efficacy .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of 2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as novel antimicrobial agents.

| Compound Derivative | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Original Compound | 32 | E. coli |

| Derivative A | 16 | S. aureus |

| Derivative B | 8 | P. aeruginosa |

Case Study 2: Anticancer Activity

In vitro experiments conducted on human cancer cell lines demonstrated that treatment with 2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid resulted in a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. The compound was shown to activate caspase pathways, leading to increased apoptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Caspase activation |

| HeLa (Cervical) | 15 | Cell cycle arrest |

| A549 (Lung) | 12 | Induction of apoptosis |

Q & A

Q. What are the recommended synthetic routes for 2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid?

Methodological Answer: A viable synthetic approach involves the condensation of S-benzylisothiourea hydrochloride with substituted aldehydes and ethyl cyanoacetate. For example, in analogous pyrimidine syntheses, electron-withdrawing substituents (e.g., Cl) on the aldehyde enhance reactivity and yield. Reaction optimization includes using ethanol as a solvent, ammonium acetate as a catalyst, and reflux conditions (70–80°C) for 6–8 hours. Post-reaction purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase, is recommended. Purity thresholds should exceed 95% based on peak integration.

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example, the benzylthio group’s protons appear as a singlet at δ 4.2–4.5 ppm in ¹H NMR, while the pyrimidine ring carbons resonate at δ 150–160 ppm in ¹³C NMR .

Q. What are the key stability considerations for storage and handling?

Methodological Answer:

- Storage : Store in airtight, light-resistant containers at 0–6°C to prevent degradation. Use desiccants to mitigate hygroscopicity.

- Handling : Conduct reactions in a fume hood due to potential release of volatile thiol byproducts. Wear nitrile gloves, lab coats, and safety goggles. Avoid prolonged skin contact, as halogenated pyrimidines may exhibit toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Methodological Answer:

- Catalyst Screening : Test ammonium acetate, piperidine, or DBU to enhance cyclization efficiency. For instance, ammonium acetate reduces side reactions in pyrimidine ring formation .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol. Ethanol typically offers higher yields (up to 85%) for similar thioether-pyrimidine derivatives due to better solubility of intermediates.

- Substituent Tuning : Electron-withdrawing groups (e.g., Cl at position 5) stabilize transition states, improving yields by ~15% compared to electron-donating groups (e.g., CH₃) .

Q. What analytical techniques are suitable for studying the compound's interaction with biological targets or materials?

Methodological Answer:

- Surface Adsorption Studies : Use quartz crystal microbalance (QCM) or adsorption isotherms (Langmuir/Freundlich models) to quantify binding affinity. For example, analogous benzylthio compounds exhibit strong adsorption on cassiterite surfaces via thiol-metal interactions .

- Spectroscopic Analysis : Attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy identifies binding modes (e.g., carboxylate coordination or π-stacking).

- Computational Modeling : Density functional theory (DFT) simulations predict interaction energies with biological receptors or mineral surfaces, guiding structure-activity relationships .

Q. How do structural modifications at specific positions affect the compound's physicochemical properties?

Methodological Answer:

- Position 5 (Cl substitution) : Chlorine enhances electrophilicity, improving reactivity in nucleophilic substitution reactions. However, it may reduce solubility in aqueous media.

- Position 4 (Carboxylic acid group) : The COOH group enables salt formation (e.g., sodium salts) for enhanced bioavailability or coordination with metal ions in catalytic applications.

- Benzylthio Group (Position 2) : Replacing benzyl with alkyl chains (e.g., methylthio) decreases steric hindrance but reduces thermal stability, as evidenced by differential scanning calorimetry (DSC) .

Data Contradiction Analysis

Example Scenario : Conflicting reports on optimal reaction temperatures for pyrimidine synthesis.

- Resolution : Systematically test temperatures (50–100°C) while monitoring reaction progress via thin-layer chromatography (TLC). Higher temperatures (>80°C) may accelerate cyclization but risk decomposition of the carboxylic acid moiety. Empirical validation with kinetic studies (e.g., Arrhenius plots) is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.